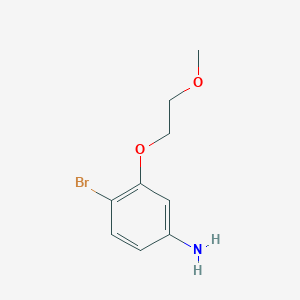

4-Bromo-3-(2-methoxyethoxy)aniline

Description

Significance within Halogenated Aniline (B41778) Chemistry

Halogenated anilines are a cornerstone of synthetic organic chemistry, prized as versatile precursors for a wide array of more complex molecules. The presence of a halogen, such as bromine, on the aniline ring provides a reactive handle for a variety of chemical transformations. chemicalbook.com Specifically, the bromine atom in 4-bromoanilines can be readily substituted or used in cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, to form new carbon-carbon or carbon-heteroatom bonds. chemicalbook.com This capability is crucial for constructing the core structures of many pharmaceuticals, agrochemicals, and functional materials. chemicalbook.comketonepharma.com

The selective synthesis of specific isomers, like 4-bromoanilines, can be challenging due to the high reactivity of the aniline ring, which can lead to multiple halogenations. justia.com To achieve regioselectivity, synthetic strategies often involve the temporary protection of the amino group to modulate its directing effects during the bromination step. chemicalbook.comketonepharma.com The development of efficient methods for preparing 4-bromoaniline (B143363) derivatives underscores their industrial and academic importance as intermediates. justia.com

While anilines are valuable, they are also recognized as "structural alerts" in medicinal chemistry due to their potential for metabolic activation into reactive species that can cause toxicity. nih.govcresset-group.com The specific substitution pattern on the aniline ring, as seen in 4-Bromo-3-(2-methoxyethoxy)aniline, can significantly influence its metabolic fate and biological activity.

Contextual Overview of Methoxyethoxy-Substituted Aromatic Amines

The methoxyethoxy group [-O(CH₂)₂OCH₃] is a flexible, polar side chain that can significantly modify the properties of an aromatic system. Its inclusion in a molecule can impact several key parameters:

Solubility: The ether linkages can engage in hydrogen bonding with water, potentially improving the aqueous solubility of the parent molecule. This is a critical factor in the design of bioactive compounds.

Conformational Flexibility: The rotatable bonds within the methoxyethoxy chain allow it to adopt various conformations, which can be advantageous for optimizing binding interactions with biological targets like enzymes or receptors.

Metabolic Stability: The ether linkages are generally more resistant to metabolic breakdown compared to other functional groups, which can enhance the pharmacokinetic profile of a drug candidate.

In the context of aromatic amines, the introduction of a substituent like the methoxyethoxy group can also fine-tune the electronic properties of the aniline nitrogen, potentially mitigating the metabolic risks associated with unsubstituted anilines. nih.gov

Broader Implications for Advanced Chemical Synthesis and Materials Science

The unique trifunctional nature of this compound positions it as a strategic building block with significant potential in several advanced applications:

Medicinal Chemistry: This compound serves as a valuable scaffold for the synthesis of novel therapeutic agents. The aniline core is a common feature in many biologically active molecules, and the bromine atom provides a site for introducing further complexity and diversity through cross-coupling reactions. chemicalbook.comontosight.ai The methoxyethoxy group can be used to optimize the pharmacokinetic properties of a lead compound. cresset-group.com Structurally related bromo-methoxyanilines are used in the preparation of kinase inhibitors for cancer therapy and other bioactive molecules, suggesting that this compound could be a key intermediate for similar targets. chemicalbook.com

Materials Science: The electronic properties of the aniline ring, modulated by the electron-donating methoxyethoxy group and the electron-withdrawing bromine atom, make this compound an interesting candidate for the synthesis of novel organic electronic materials. Halogenated aromatic compounds are precursors to conjugated polymers and other materials used in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The bromine atom allows for polymerization or functionalization to tune the material's properties.

In essence, this compound represents a sophisticated molecular tool. Its pre-installed functionalities—a reactive site for coupling, a core aromatic amine structure, and a property-modifying side chain—offer a streamlined approach to the synthesis of complex, high-value molecules for a range of scientific and technological fields.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-(2-methoxyethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2/c1-12-4-5-13-9-6-7(11)2-3-8(9)10/h2-3,6H,4-5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEBIHIOGMCAUES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=CC(=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 3 2 Methoxyethoxy Aniline and Analogues

Strategic Approaches to Aryl Bromination in Methoxyethoxyanilines

The introduction of a bromine atom onto the aromatic ring of methoxyethoxyanilines is a critical step in the synthesis of the target compound. The regioselectivity of this electrophilic aromatic substitution is highly dependent on the directing effects of the substituents already present on the aniline (B41778) ring and the choice of brominating agent and reaction conditions.

Direct Bromination Routes Utilizing N-Bromosuccinimide

N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of electron-rich aromatic compounds like anilines. wikipedia.org Its application offers a milder alternative to molecular bromine, often leading to higher selectivity and fewer side products. jcsp.org.pk The reaction of anilines with NBS is a form of electrophilic aromatic substitution. lookchem.com The regioselectivity of this reaction is significantly influenced by the polarity of the solvent used. By carefully selecting the reaction medium, it is possible to control the position of bromination. lookchem.com

For instance, the bromination of anilines with an electron-withdrawing group in the meta position using NBS shows a marked dependence of regioselectivity on solvent polarity. lookchem.com This principle can be extrapolated to the synthesis of 4-Bromo-3-(2-methoxyethoxy)aniline, where the existing substituents guide the incoming bromine atom. The use of NBS in a non-polar solvent like carbon tetrachloride, often with a silica (B1680970) gel catalyst, has been shown to be an effective method for the selective monobromination of aromatic amines. jcsp.org.pk This method generally favors para-bromination due to both electronic and steric factors. jcsp.org.pk

Multi-Step Synthetic Sequences Incorporating Bromination

In cases where direct bromination does not yield the desired isomer or leads to multiple products, a multi-step synthetic sequence is often employed. This typically involves the protection of the highly activating amino group, followed by bromination, and subsequent deprotection. doubtnut.comyoutube.com This strategy is crucial for controlling the regiochemical outcome of the bromination step.

A common approach involves the acylation of the aniline to form an acetanilide (B955). doubtnut.com The acetyl group moderates the activating effect of the amino group and provides steric hindrance, which can direct the bromination to the para position. youtube.com Following the bromination of the acetanilide, the protecting acetyl group is removed via hydrolysis to yield the desired bromoaniline. doubtnut.com This multi-step approach is a fundamental strategy in the synthesis of specifically substituted anilines. libretexts.org A patent describing the synthesis of 4-bromo-2-methylaniline (B145978) outlines a similar three-step process: arylamine protection, bromination, and hydrolysis. google.com

Precursor Synthesis and Functional Group Transformations

The synthesis of the target compound is not only dependent on the bromination step but also on the successful construction of the aniline precursor containing the methoxyethoxy side chain.

N-Acylation and De-protection Strategies

As mentioned, N-acylation is a key strategy to control the reactivity and regioselectivity of electrophilic substitution on the aniline ring. doubtnut.comyoutube.com The amino group of aniline is highly activating, often leading to polysubstitution and oxidation side reactions during bromination. jcsp.org.pkyoutube.com By converting the amine to an amide, its activating influence is diminished.

The most common protecting group is the acetyl group, introduced by reacting the aniline with acetic anhydride (B1165640). doubtnut.com After the desired substitution on the aromatic ring is achieved, the acetyl group can be readily removed by acid or base-catalyzed hydrolysis to regenerate the amine. doubtnut.com This protection-deprotection sequence is a cornerstone of aniline chemistry, enabling the synthesis of a wide array of substituted anilines that would be otherwise difficult to access. researchgate.net

Alkylation Routes for Methoxyethoxy Moiety Introduction

The introduction of the 2-methoxyethoxy group onto the aromatic ring is another crucial aspect of the synthesis. This is typically achieved through a Williamson ether synthesis, where a phenoxide is reacted with a suitable alkyl halide. In the context of synthesizing precursors for this compound, this would likely involve the reaction of a substituted nitrophenol with 2-methoxyethyl halide, followed by reduction of the nitro group to an aniline.

A patent for the preparation of 3-bromo-4-methoxyaniline (B105698) describes a process involving bromination, followed by an etherification reaction where a methoxy (B1213986) group is introduced, and finally, a nitro-reduction step. google.com A similar strategy could be envisioned for the introduction of the methoxyethoxy group.

Catalytic Systems in Aniline Synthesis and Functionalization

Modern organic synthesis heavily relies on catalytic systems to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of anilines and their derivatives is no exception, with various catalytic methods being employed for C-N bond formation and subsequent functionalization.

Transition-metal-catalyzed amination of aryl halides, such as the Buchwald-Hartwig amination, has become a powerful tool for constructing arylamines. acs.org These reactions often utilize palladium or copper catalysts. acs.org While these methods are generally used to form the aniline itself, catalytic principles also apply to the functionalization of the aniline ring. For instance, palladium-catalyzed reactions are known for their high activity and selectivity in the reduction of functional groups near aromatic systems. acs.org

Furthermore, gold-catalyzed reactions have been developed for the synthesis of substituted anilines. rawdatalibrary.net These catalytic systems can offer unique reactivity and selectivity profiles. In the broader context of aniline synthesis, catalytic dehydrogenative aromatization has emerged as a strategy using cyclohexanones as starting materials to produce anilines. researchgate.net Also, cyclometalated ruthenium complexes have been shown to be effective catalysts for the methylation of anilines using methanol. rsc.org

Green Chemistry Considerations in Synthesis Design

The application of green chemistry principles to the synthesis of substituted anilines aims to reduce the environmental impact of chemical processes. This involves the use of less hazardous materials, the design of energy-efficient reactions, and the minimization of waste.

A key strategy in the green synthesis of brominated anilines is the careful selection of brominating agents and solvents. Traditional bromination methods often use elemental bromine, which is highly toxic and corrosive. A greener alternative is the use of N-bromosuccinimide (NBS), which is a solid and easier to handle. google.com Furthermore, conducting reactions in more environmentally benign solvents, or even in water, can significantly improve the green profile of a synthesis. For instance, the bromination of substituted anilines has been successfully carried out in aqueous media, which avoids the use of volatile and often toxic organic solvents. googleapis.com

Another important aspect of green synthesis is the protection and deprotection of functional groups. In the synthesis of 4-bromoaniline (B143363) from aniline, for example, the amino group is often protected as an acetanilide to control the regioselectivity of the bromination. doubtnut.com Developing methods that avoid this protection step, or that use protecting groups that can be removed under mild and environmentally friendly conditions, is a key goal of green chemistry.

Biocatalysis offers a promising avenue for the green synthesis of anilines. The use of enzymes, such as nitroreductases, for the reduction of nitroaromatics to anilines can proceed under mild conditions in aqueous media, offering a highly selective and sustainable alternative to traditional metal-catalyzed hydrogenations.

A patented method for the industrial production of 3-bromo-4-methoxyaniline, a close analogue of the title compound, provides a case study in applying greener principles to a multi-step synthesis. google.comgoogle.com The process involves bromination, etherification, and nitro-reduction. google.comgoogle.com While using traditional reagents, the optimization of reaction conditions and the high yields achieved at each step contribute to a more efficient and less wasteful process. google.comgoogle.com

| Green Chemistry Principle | Application in Substituted Aniline Synthesis | Example/Benefit |

|---|---|---|

| Prevention of Waste | High-yield reactions reduce the formation of byproducts. | The patented synthesis of 3-bromo-4-methoxyaniline reports high yields at each step, minimizing waste. google.comgoogle.com |

| Atom Economy | Choosing reactions that incorporate a high proportion of the starting materials into the final product. | Direct C-H amination strategies aim to maximize atom economy by avoiding the need for pre-functionalized substrates. |

| Less Hazardous Chemical Syntheses | Use of N-bromosuccinimide (NBS) instead of elemental bromine for bromination. | NBS is a solid and safer to handle than liquid bromine. google.com |

| Designing Safer Chemicals | Synthesizing derivatives with reduced toxicity. | This is a broader goal in the development of new chemical entities. |

| Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with water or greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF). | Aqueous bromination of anilines has been demonstrated. googleapis.com |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Biocatalytic reductions often proceed under mild conditions. |

| Use of Renewable Feedstocks | Sourcing starting materials from renewable biological sources. | This is an area of ongoing research in the chemical industry. |

| Reduce Derivatives | Avoiding the use of protecting groups to simplify the synthetic process. | Direct, regioselective bromination would be a greener alternative to protection-deprotection strategies. doubtnut.com |

| Catalysis | Using catalytic reagents in small amounts instead of stoichiometric reagents. | Palladium-catalyzed cross-coupling reactions are a common example. |

| Design for Degradation | Designing products that break down into innocuous substances after use. | This is particularly relevant for products with environmental applications like agrochemicals. |

| Real-time Analysis for Pollution Prevention | Monitoring reactions in real-time to prevent the formation of hazardous byproducts. | In-line analytical techniques can be integrated into industrial processes. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the risk of explosions, fires, and chemical releases. | Using stable, solid reagents like NBS contributes to a safer process. google.com |

Scalability Considerations for Synthetic Procedures

The transition of a synthetic route from the laboratory to an industrial scale presents numerous challenges. A scalable process must be robust, cost-effective, safe, and environmentally acceptable. For the synthesis of this compound and its analogues, several factors must be considered for large-scale production.

Key considerations for scaling up this type of synthesis include:

Raw Material Sourcing and Cost: The availability and cost of starting materials, such as p-nitrochlorobenzene and brominating agents, are critical for the economic viability of the process on a large scale.

Reaction Conditions: The temperature, pressure, and reaction times for each step must be carefully controlled in large reactors to ensure consistent product quality and safety. For example, the bromination step in the patented process is conducted at a controlled temperature to minimize side reactions. google.comgoogle.com

Heat Transfer: Exothermic reactions, such as nitrations and brominations, can generate significant heat. Efficient heat removal is crucial in large reactors to prevent runaway reactions.

Mass Transfer: Ensuring efficient mixing of reactants is essential for achieving high conversions and selectivities, especially in heterogeneous reaction mixtures.

Product Isolation and Purification: The methods used for isolating and purifying the product at each stage must be amenable to large-scale operations. Filtration, extraction, and distillation are common techniques that need to be optimized for industrial production. In the patented process, the product is isolated by precipitation and filtration at each step. google.comgoogle.com

Waste Management: The disposal of byproducts and waste streams must comply with environmental regulations. Developing processes that minimize waste or allow for the recycling of materials is a key aspect of scalable and sustainable manufacturing.

Process Safety: A thorough hazard analysis of each step is necessary to identify and mitigate potential risks associated with the handling of hazardous materials and the operation of high-temperature or high-pressure reactions.

| Process Step (for 3-bromo-4-methoxyaniline) | Key Process Parameters for Scalability | Challenges and Considerations |

|---|---|---|

| Bromination | Temperature control (15-60 °C), controlled addition of brominating agent (NBS). google.com | Exothermic reaction requiring efficient heat removal; potential for over-bromination if not controlled. |

| Etherification | Use of sodium methoxide (B1231860) in methanol; temperature control. google.com | Handling of moisture-sensitive and flammable reagents; ensuring complete reaction. |

| Nitro-Reduction | Use of reducing agents like sodium sulfide (B99878) or iron powder in water; temperature control (70-100 °C). google.com | Handling of large volumes of aqueous waste; potential for incomplete reduction or side reactions. |

The development of continuous flow processes is another important strategy for improving the scalability and safety of aniline synthesis. researchgate.net Flow reactors offer better control over reaction parameters, enhanced heat and mass transfer, and the potential for safer handling of hazardous intermediates. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Bromo 3 2 Methoxyethoxy Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds by mapping the chemical environments of protons (¹H) and carbon atoms (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 4-Bromo-3-(2-methoxyethoxy)aniline is predicted to display distinct signals corresponding to the aromatic protons, the amine protons, and the protons of the 2-methoxyethoxy side chain.

Aromatic Region: The benzene (B151609) ring is substituted with three different groups, leading to a complex splitting pattern for the three aromatic protons. Based on the substitution pattern (amino at C1, methoxyethoxy at C3, and bromo at C4), we would expect three signals in the aromatic region, likely between 6.0 and 7.5 ppm. For the closely related compound, 4-Bromo-3-methoxyaniline , the aromatic protons appear as a doublet at δ 7.1 ppm, a singlet at δ 6.31 ppm, and a doublet at δ 6.1 ppm when measured in DMSO-d6 chemicalbook.com. The electron-donating amino and ether groups will shield the aromatic protons, shifting them upfield, while the bromine atom will have a deshielding effect.

Amine Protons: The amine (-NH₂) protons typically appear as a broad singlet. In 4-Bromo-3-methoxyaniline, this signal is observed at approximately δ 5.27 ppm chemicalbook.com. A similar broad signal is expected for the target compound, though its exact position can vary with solvent and concentration.

2-Methoxyethoxy Protons: The ethoxy side chain (-O-CH₂-CH₂-O-CH₃) will introduce three new signals:

A triplet corresponding to the two protons of the -O-CH₂- group adjacent to the aromatic ring.

A triplet corresponding to the two protons of the -CH₂-O- group adjacent to the methoxy (B1213986) group.

A sharp singlet for the three methyl (-CH₃) protons. These signals are expected in the δ 3.0-4.5 ppm range.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| Aromatic H | ~6.0 - 7.5 | Multiplet/Doublets | Exact shifts depend on coupling between the three aromatic protons. |

| Amine (-NH₂) | ~5.3 | Broad Singlet | Position is solvent-dependent and may exchange with D₂O. |

| Ar-O-CH₂- | ~4.0 - 4.5 | Triplet | Protons on the carbon adjacent to the aromatic ring ether linkage. |

| -CH₂-O-CH₃ | ~3.5 - 4.0 | Triplet | Protons on the carbon adjacent to the terminal methoxy group. |

| Methoxy (-OCH₃) | ~3.3 | Singlet | Terminal methyl group protons. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, a total of nine distinct signals are expected: six for the aromatic carbons and three for the 2-methoxyethoxy side chain.

Aromatic Carbons: The chemical shifts of the six benzene ring carbons will be influenced by the attached substituents. The carbon attached to the amino group (C1) will be shielded, while the carbon bonded to bromine (C4) will be shifted downfield. The ether-linked carbon (C3) will also be significantly downfield. For comparison, the aromatic signals in the related compound 4-Bromo-3-methoxyphenol appear at δ 156.76, 156.13, 133.36, 108.51, 102.27, and 100.46 ppm beilstein-journals.org.

Side Chain Carbons: The three carbons of the 2-methoxyethoxy group will appear in the aliphatic region of the spectrum, typically between δ 55 and 75 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Aromatic C-NH₂ | ~145 - 150 | Carbon bearing the amino group. |

| Aromatic C-O | ~155 - 160 | Carbon bearing the ether group. |

| Aromatic C-Br | ~110 - 115 | Carbon bearing the bromine atom. |

| Aromatic C-H | ~100 - 135 | Three distinct signals are expected for the unsubstituted aromatic carbons. |

| Ar-O-CH₂- | ~68 - 72 | Aliphatic carbon adjacent to the aromatic ring. |

| -CH₂-O-CH₃ | ~65 - 70 | Aliphatic carbon adjacent to the terminal methoxy group. |

| Methoxy (-OCH₃) | ~58 - 60 | Terminal methyl carbon. |

Mass Spectrometry for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. The predicted molecular weight of this compound (C₉H₁₂BrNO₂) is approximately 246.1 g/mol .

A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity for the molecular ion (M⁺) and any bromine-containing fragments:

An M⁺ peak corresponding to the molecule containing the ⁷⁹Br isotope.

An M+2 peak corresponding to the molecule containing the ⁸¹Br isotope.

This characteristic 1:1 doublet is a definitive indicator of the presence of a single bromine atom in the molecule. The mass spectrum of 4-Bromoaniline (B143363) clearly shows this pattern with intense peaks at m/z 171 and 173 chegg.com.

Common fragmentation pathways for this compound would likely involve the cleavage of the ether side chain. Loss of the entire 2-methoxyethoxy group (-C₃H₇O₂) would result in a fragment ion corresponding to 4-bromo-3-hydroxyaniline.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a functional group fingerprint. While specific spectra for this compound are not available, the expected absorption bands can be predicted from its structure.

N-H Stretching: The primary amine (-NH₂) group will exhibit two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H Stretching: The spectrum will show aromatic C-H stretching bands just above 3000 cm⁻¹ and aliphatic C-H stretching bands from the methoxyethoxy group just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

C-O Stretching: Strong C-O stretching bands from the ether linkages are expected between 1050 and 1250 cm⁻¹.

C-N Stretching: The aromatic C-N stretching vibration typically occurs in the 1250-1350 cm⁻¹ range.

C-Br Stretching: The C-Br stretching vibration is expected in the far-infrared region, typically between 500 and 650 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. Substituted anilines typically display strong absorption bands in the UV region due to π → π* transitions within the benzene ring. The amino and methoxyethoxy groups act as powerful auxochromes, which contain non-bonding electrons that can be delocalized into the aromatic π-system. This delocalization shifts the absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene. The presence of these electron-donating groups enhances the intensity and shifts the primary and secondary absorption bands of the benzene ring. Studies on other substituted anilines confirm that such substitutions significantly influence the electronic absorption spectra chemicalbook.combeilstein-journals.org.

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy provides insights into the photophysical properties of a molecule by measuring the light it emits after absorbing light. Many aniline (B41778) derivatives and other aromatic compounds are known to be fluorescent. The emission properties are highly sensitive to the molecular structure and the local environment, such as solvent polarity.

For this compound, it is plausible that the molecule would exhibit fluorescence upon excitation at a wavelength corresponding to its UV absorption maximum. The presence of the electron-donating amino and ether groups could enhance fluorescence, while the heavy bromine atom might lead to some quenching of the fluorescence through the "heavy-atom effect," which promotes intersystem crossing to the triplet state. Studies on related bromoaniline-based systems have shown them to be fluorescent, suggesting that the target compound may also possess interesting photophysical properties chemicalbook.com.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Extensive searches of crystallographic databases and the scientific literature did not yield any specific X-ray crystallography data for the compound this compound. Therefore, a detailed analysis of its solid-state molecular architecture, including specific bond lengths, bond angles, torsion angles, and unit cell parameters, cannot be provided at this time.

The determination of a crystal structure through single-crystal X-ray diffraction is an empirical process that requires the growth of a suitable, high-quality crystal of the compound of interest. Without such experimental data, any discussion of the precise three-dimensional arrangement of the molecules in the solid state, as well as the specific intermolecular interactions (such as hydrogen bonding, halogen bonding, or π-stacking), would be purely speculative.

For related aniline derivatives, X-ray crystallography has been a powerful tool to elucidate their molecular conformations and packing in the solid state. For instance, studies on other substituted bromo-anilines have revealed how the interplay of hydrogen bonds from the amine group and halogen bonds from the bromine atom can direct the supramolecular assembly. However, the presence and conformation of the 2-methoxyethoxy side chain in the target compound would introduce additional conformational flexibility and potential hydrogen bond acceptors, making direct extrapolation from simpler analogues unreliable.

Should a single crystal of this compound be successfully grown and analyzed in the future, the resulting crystallographic information would provide invaluable insights into its solid-state properties.

Reactivity and Reaction Mechanism Studies of 4 Bromo 3 2 Methoxyethoxy Aniline

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. The rate and regioselectivity of these reactions are heavily influenced by the substituents already present on the aromatic ring. numberanalytics.comlumenlearning.com Substituents that donate electrons to the ring activate it towards electrophilic attack and are typically ortho-, para-directing, while electron-withdrawing groups deactivate the ring and are generally meta-directing (with the exception of halogens). libretexts.orglibretexts.org

In 4-Bromo-3-(2-methoxyethoxy)aniline, the benzene ring is substituted with a strongly activating amino group (-NH₂), a strongly activating methoxyethoxy group (-OCH₂CH₂OCH₃), and a deactivating bromo group (-Br). byjus.commasterorganicchemistry.com Both the amino and methoxyethoxy groups are powerful ortho-, para-directors due to their ability to donate electron density to the ring via resonance (+M effect). lumenlearning.comlibretexts.org The bromine atom, while deactivating due to its inductive electron withdrawal (-I effect), also directs incoming electrophiles to the ortho and para positions through resonance donation of its lone pairs (+M effect). libretexts.orglibretexts.org

The directing effects of these substituents are synergistic and must be considered collectively to predict the most likely sites for electrophilic attack. The available positions for substitution are C2, C5, and C6.

Amino group (-NH₂ at C1): Directs ortho (C2, C6) and para (C4, already substituted).

Methoxyethoxy group (-O- at C3): Directs ortho (C2, C4, already substituted) and para (C6).

Bromo group (-Br at C4): Directs ortho (C3, C5) and para (C1, already substituted).

The positions activated by the powerful activating groups (-NH₂ and -OCH₂CH₂OCH₃) will be the most favored. Position C2 is ortho to both the amino and methoxyethoxy groups, making it highly activated. Position C6 is ortho to the amino group and para to the methoxyethoxy group, also rendering it highly activated. Position C5 is ortho to the bromo group and meta to the other two, making it the least favored site for substitution. Steric hindrance from the bulky methoxyethoxy group might slightly disfavor substitution at the C2 position compared to the C6 position. purechemistry.org

| Position | Activating/Deactivating Influences | Predicted Reactivity |

|---|---|---|

| C2 | Ortho to -NH₂ (activating), Ortho to -OCH₂CH₂OCH₃ (activating) | Highly Favorable (potential steric hindrance) |

| C5 | Ortho to -Br (deactivating), Meta to -NH₂ and -OCH₂CH₂OCH₃ | Unfavorable |

| C6 | Ortho to -NH₂ (activating), Para to -OCH₂CH₂OCH₃ (activating) | Highly Favorable |

Nucleophilic Reactivity of the Aniline (B41778) Moiety

The lone pair of electrons on the nitrogen atom of the aniline moiety allows it to act as a nucleophile. quora.com However, the nucleophilicity of the amino group in this compound is modulated by the electronic effects of the other substituents on the ring. chemistrysteps.comreddit.com

Electron-donating groups increase the electron density on the nitrogen atom, enhancing its nucleophilicity, while electron-withdrawing groups decrease it. chemistrysteps.com In this molecule:

The bromo group at the para position is electron-withdrawing through its strong inductive effect (-I) but electron-donating through resonance (+M). For halogens, the inductive effect typically outweighs the resonance effect, leading to a net withdrawal of electron density from the ring and a decrease in the nucleophilicity of the amino group. libretexts.org

Reactivity of the Ether Linkage

The ether linkage in the 2-methoxyethoxy group is generally stable but can be cleaved under specific, often harsh, reaction conditions. The cleavage of aryl alkyl ethers typically requires strong acids such as HBr or HI, or potent Lewis acids. mdma.chorganic-chemistry.org For instance, boron tribromide is a common reagent for cleaving aryl methyl ethers. organic-chemistry.org

A notable method for the cleavage of aryl ethers involves the use of sodium bis(2-methoxyethoxy)aluminum hydride. acs.orgnih.gov This reagent has been shown to be effective in the cleavage of aryl benzyl (B1604629) and allyl aryl ethers. acs.orgnih.gov The reaction of this compound with such reagents could potentially lead to the cleavage of the C-O bond, yielding 4-bromo-3-hydroxyaniline or further cleavage products depending on the reaction conditions. The presence of the electron-donating amino group may influence the reactivity of the ether linkage.

Kinetic and Mechanistic Investigations of Aniline Reactions

Kinetic studies of reactions involving substituted anilines provide insight into their reaction mechanisms. For example, studies on the oxidation of substituted anilines have shown that the reactions are often first-order with respect to both the aniline and the oxidizing agent. orientjchem.orgepa.gov The formation of an intermediate complex is often a key step in the reaction mechanism, as observed in the reaction of anilines with chloramine (B81541) T. rsc.org

The mechanism of electrophilic aromatic substitution involves a two-step process:

Attack of the electrophile: The π electrons of the aromatic ring attack the electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This step is typically the slow, rate-determining step because it disrupts the aromaticity of the ring.

Deprotonation: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromatic system. This step is fast.

Kinetic studies on reactions like the Suzuki cross-coupling of 4-bromoaniline (B143363) have demonstrated the influence of substituents on reaction rates. Aryl bromides with electron-donating groups like -NH₂ may exhibit different reaction kinetics compared to those with electron-withdrawing groups. researchgate.net

| Reaction Type | General Kinetic Profile | Key Mechanistic Steps |

|---|---|---|

| Electrophilic Aromatic Substitution | Rate-determining formation of the arenium ion | 1. Attack of electrophile on the aromatic ring 2. Deprotonation to restore aromaticity |

| Oxidation | Often first-order in both aniline and oxidant | Formation of intermediate complexes, electron transfer |

| Nucleophilic Substitution (at the amine) | Depends on the electrophile and reaction conditions | Nucleophilic attack by the amine nitrogen |

Impact of Substituents on Reaction Rates and Selectivity

The substituents on the aromatic ring of this compound have a profound impact on both the rate of reactions and the selectivity of the products formed. This influence is a combination of inductive and resonance effects, as well as steric factors. lumenlearning.compurechemistry.org

Inductive Effect (-I/+I): This is the transmission of charge through sigma bonds. The electronegative bromine atom exerts a strong electron-withdrawing inductive effect (-I), while the oxygen of the ether and the nitrogen of the amine also have a -I effect. Alkyl portions of the methoxyethoxy group have a weak electron-donating inductive effect (+I).

Resonance Effect (+M/-M): This involves the delocalization of lone pairs or pi electrons through the pi system of the ring. The amino and methoxyethoxy groups are strong +M donors, while the bromine atom is a weaker +M donor. libretexts.org

Steric Effects: The physical size of the substituents can hinder attack at nearby positions. The 2-methoxyethoxy group is relatively bulky and can influence the regioselectivity by sterically blocking the C2 position to some extent. purechemistry.org

For electrophilic aromatic substitution, the powerful activating (+M) effects of the amino and methoxyethoxy groups dominate, leading to a significant increase in the reaction rate compared to benzene. masterorganicchemistry.com These effects also direct the substitution to the ortho and para positions relative to them. The deactivating -I effect of the bromine atom is overcome by the strong activating groups.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Effect |

|---|---|---|---|---|---|

| -NH₂ | C1 | -I (weak) | +M (strong) | Strongly Activating | ortho, para |

| -OCH₂CH₂OCH₃ | C3 | -I (weak) | +M (strong) | Strongly Activating | ortho, para |

| -Br | C4 | -I (strong) | +M (weak) | Deactivating | ortho, para |

Catalytic Effects on Transformation Efficiencies

Catalysts play a crucial role in enhancing the efficiency and selectivity of many organic transformations involving substituted anilines. For this compound, the bromine atom provides a handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. researchgate.netnih.gov

These reactions are highly efficient for forming new carbon-carbon or carbon-heteroatom bonds at the site of the bromine atom. For example, a Suzuki-Miyaura cross-coupling reaction could be employed to introduce a new aryl or alkyl group at the C4 position. nih.gov The efficiency of such catalytic cycles is dependent on the choice of the palladium catalyst, the ligands, the base, and the solvent. The presence of the free amino group can sometimes interfere with the catalyst, and in some cases, protection of the amine may be necessary, although methods for coupling unprotected anilines have been developed. nih.gov

Catalysts are also employed in other transformations. For instance, the reduction of a nitro group to an amine is often carried out using catalytic hydrogenation (e.g., H₂/Pd-C). While this specific molecule already contains an amine, related catalytic reductions are fundamental in the synthesis of such compounds. orientjchem.org The use of catalysts allows these reactions to proceed under milder conditions with higher yields and selectivity than non-catalytic alternatives.

Chemical Transformations and Derivative Synthesis Utilizing 4 Bromo 3 2 Methoxyethoxy Aniline

Synthesis of Schiff Base Conjugates and Metal Complexes

The primary amine group of 4-bromo-3-(2-methoxyethoxy)aniline readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines or azomethines. internationaljournalcorner.comscispace.com This reaction is a cornerstone in the synthesis of a diverse array of organic ligands. The resulting Schiff base ligands, characterized by the (-C=N-) linkage, are notable for their flexible and diverse structures and their ability to coordinate with various metal ions. internationaljournalcorner.comscispace.com

The synthesis of these Schiff bases typically involves the refluxing of an ethanolic solution of this compound with a suitable aldehyde or ketone. nih.gov The reaction is often catalyzed by a few drops of acid. The resulting Schiff base can then be used to form metal complexes by reacting it with various metal salts, such as those of manganese(II), iron(III), and chromium(III). nih.gov The coordination of the metal to the Schiff base ligand often occurs through the imine nitrogen and another donor atom, such as a hydroxyl group, if present on the aldehyde or ketone precursor. nih.gov

These metal complexes have garnered significant interest due to their potential applications in various fields. Spectroscopic and analytical techniques are employed to characterize the structure and geometry of these complexes. internationaljournalcorner.com

Derivatization through Nitrogen Functionalization

The nitrogen atom of the aniline (B41778) moiety in this compound is a key site for a variety of functionalization reactions beyond Schiff base formation. These reactions allow for the introduction of diverse chemical entities, leading to the synthesis of a broad spectrum of derivatives.

One common derivatization is alkylation , where one or more alkyl groups are introduced onto the nitrogen atom. This can be achieved by reacting the aniline with alkyl halides. mnstate.edu The degree of alkylation, from mono- to di-alkylation, can often be controlled by the reaction conditions and the stoichiometry of the reactants.

Another important transformation is acylation , which involves the reaction of the aniline with acylating agents such as acid chlorides or anhydrides. This reaction leads to the formation of amides. For instance, reaction with acetic anhydride (B1165640) yields the corresponding acetanilide (B955) derivative. This acylation is sometimes used as a protective strategy for the amine group during subsequent reactions. researchgate.net

The amine group can also participate in diazotization reactions . Treatment of the aniline with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures yields a diazonium salt. This intermediate is highly reactive and can be used to introduce a variety of substituents onto the aromatic ring through Sandmeyer-type reactions or to form azo compounds. jmchemsci.com

Furthermore, the amine can act as a nucleophile in substitution reactions . For example, it can react with appropriately substituted electrophiles to form new carbon-nitrogen bonds, expanding the molecular complexity of the resulting derivatives. researchgate.net

Cross-Coupling Reactions at the Bromo-Substituted Aromatic Ring

The bromine atom on the aromatic ring of this compound provides a reactive handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

Suzuki-Miyaura Coupling: This is a widely used reaction that couples the bromoaniline with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govwikipedia.org This reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids. nih.govwikipedia.org The Suzuki-Miyaura coupling allows for the introduction of aryl, heteroaryl, alkenyl, and alkyl groups at the 4-position of the aniline ring. nih.gov The reaction generally proceeds with good to excellent yields and is a cornerstone in the synthesis of biaryl compounds and other complex organic molecules. nih.govlibretexts.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the bromoaniline with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a versatile method for the vinylation of aryl halides. mdpi.com The reaction typically requires a palladium catalyst, a base, and often a phosphine (B1218219) ligand. organic-chemistry.org The stereochemistry of the resulting alkene is often controlled, with the trans isomer being the major product. organic-chemistry.org

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the bromoaniline and a terminal alkyne. The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. beilstein-journals.org This method is highly efficient for the synthesis of aryl-alkynes.

The general conditions for these cross-coupling reactions are summarized in the table below:

| Reaction | Coupling Partner | Catalyst System | Base |

| Suzuki-Miyaura | Organoboron Reagent | Pd catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) | Various (e.g., Na₂CO₃, K₃PO₄) |

| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)₂) + phosphine ligand | Various (e.g., Et₃N) |

| Sonogashira | Terminal Alkyne | Pd catalyst + Cu(I) co-catalyst | Amine base (e.g., Et₃N) |

Exploration of Analogues with Varied Substituent Positions and Ether Chain Lengths

To explore the structure-activity relationships of compounds derived from this compound, researchers often synthesize analogues with variations in the substituent positions and the length of the ether chain. These modifications can significantly impact the biological and physicochemical properties of the molecules.

Varied Substituent Positions: The synthesis of isomers with the bromo, amino, and ether groups at different positions on the aromatic ring allows for a systematic investigation of how the substitution pattern influences the molecule's properties. For example, analogues such as 2-bromo-4-(2-methoxyethoxy)aniline (B8174466) have been synthesized to compare their characteristics with the 4-bromo-3-ether isomer. bldpharm.com The synthesis of these positional isomers often requires starting from different precursors or employing regioselective reactions.

Varied Ether Chain Lengths: Altering the length of the ether side chain provides another avenue for modifying the properties of the molecule. Analogues with shorter or longer ether chains, or with different terminal groups on the ether, can be synthesized. For instance, analogues with a simple methoxy (B1213986) group or a more extended chain like 3-bromo-4-(2-(2-methoxyethoxy)ethoxy)aniline (B2666153) have been prepared. bldpharm.com The synthesis of these analogues typically involves the reaction of the corresponding brominated aminophenol with an appropriate alkyl halide containing the desired ether moiety.

The table below showcases some examples of synthesized analogues:

| Compound Name | CAS Number |

| 2-Bromo-4-(2-methoxyethoxy)aniline | 1088145-52-1 bldpharm.com |

| 3-Bromo-4-(2-(2-methoxyethoxy)ethoxy)aniline | 1564561-01-8 bldpharm.com |

| 4-Bromo-3-(2-phenylmethoxyethoxy)aniline | - nih.gov |

| 4-Bromo-3-(2-methylsulfanylethoxy)aniline | - nih.gov |

Incorporation into Polycyclic and Heterocyclic Ring Systems (e.g., Quinazolines)

The structural features of this compound make it a valuable building block for the synthesis of more complex polycyclic and heterocyclic ring systems, with a particular emphasis on quinazolines. Quinazolines are a class of fused heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities. rjeid.com

The synthesis of quinazolines often involves the reaction of an appropriately substituted aniline with a suitable cyclization partner. For example, 2-aminobenzonitriles can react with aldehydes or other electrophiles to form the quinazoline (B50416) ring system. organic-chemistry.org While direct use of this compound in a one-pot quinazoline synthesis from simple anilines and aldehydes has been described, more commonly, it would be a precursor to a more functionalized intermediate. rsc.org

For instance, the amine group can be acylated and then subjected to cyclization conditions. Alternatively, the bromo group can be used in cross-coupling reactions to introduce a substituent that can then participate in the cyclization process. The synthesis of quinazoline-3-oxides, for example, often proceeds through the cyclocondensation of N-acyl-2-aminoaryl ketone oximes. nih.gov

The general strategies for incorporating the aniline into a quinazoline core often involve:

Reaction with a carbonyl compound or its equivalent: This can lead to the formation of an imine or enamine which then undergoes cyclization.

Reaction with a dicarbonyl compound or its synthetic equivalent: This can directly lead to the formation of the heterocyclic ring.

Multi-component reactions: In some cases, the aniline, an aldehyde, and a source of nitrogen can be combined in a one-pot reaction to construct the quinazoline scaffold. rsc.org

The presence of the bromo and methoxyethoxy substituents on the resulting quinazoline ring system allows for further derivatization and fine-tuning of the molecule's properties.

Computational Chemistry and Theoretical Investigations of 4 Bromo 3 2 Methoxyethoxy Aniline

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict various molecular properties, including geometric parameters, vibrational frequencies, and electronic properties like frontier molecular orbital energies (HOMO and LUMO). researchgate.net For 4-Bromo-3-(2-methoxyethoxy)aniline, DFT calculations can elucidate the distribution of electron density and identify regions susceptible to electrophilic or nucleophilic attack, thereby predicting its chemical reactivity.

DFT studies on similar aniline (B41778) derivatives have demonstrated that the method can accurately determine optimized geometric parameters, such as bond lengths and angles. researchgate.netnih.gov The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The energy gap between the HOMO and LUMO is a significant parameter for assessing molecular stability and reactivity. A smaller energy gap generally implies higher reactivity.

Key reactivity descriptors that can be derived from DFT calculations include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. These parameters provide a quantitative measure of the molecule's reactivity and can be used to compare it with other compounds. For instance, the molecular electrostatic potential (MEP) map, another output of DFT calculations, visually represents the charge distribution and is invaluable for predicting how the molecule will interact with other molecules. researchgate.net

Below is an illustrative table of theoretical electronic properties for this compound that could be obtained from DFT calculations.

| Parameter | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -5.8 eV | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. |

| HOMO-LUMO Gap | 4.6 eV | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential | 5.8 eV | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity | 1.2 eV | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | 3.5 eV | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | 2.3 eV | A measure of the molecule's resistance to change in its electron distribution. |

| Electrophilicity Index (ω) | 2.67 eV | A measure of the molecule's electrophilic nature. |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the properties of molecules in their electronically excited states. researchgate.net It has become a popular computational tool for predicting the absorption and emission spectra of molecules. semanticscholar.orgrsc.org By calculating the vertical excitation energies and oscillator strengths, TD-DFT can simulate the UV-Vis absorption spectrum of a molecule, providing insights into its color and photophysical properties. scispace.com

For this compound, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. This information is crucial for understanding the molecule's behavior upon exposure to light and is relevant for applications in areas such as photosensitizers or organic light-emitting diodes (OLEDs). The method can also be used to study the nature of the excited states, for instance, whether they are localized on a specific part of the molecule or involve charge transfer. nih.gov

An illustrative table of predicted excited state properties for this compound is presented below.

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S1 | 3.95 | 314 | 0.08 | HOMO -> LUMO |

| S2 | 4.21 | 294 | 0.15 | HOMO-1 -> LUMO |

| S3 | 4.53 | 274 | 0.05 | HOMO -> LUMO+1 |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological macromolecule.

For this compound, MD simulations can be used to explore its conformational landscape. The methoxyethoxy side chain can adopt various conformations, and MD simulations can help identify the most stable or populated conformers in different environments. This is particularly important for understanding how the molecule might bind to a biological target, as the conformation can significantly influence the binding affinity.

Furthermore, MD simulations can be used to study the solvation of this compound, providing insights into its solubility and how the solvent affects its structure and dynamics. In the context of drug design, MD simulations are invaluable for studying the interactions between a ligand and its receptor, helping to elucidate the binding mode and the key interactions that stabilize the complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ijnrd.org QSAR models are widely used in drug discovery to predict the activity of new, unsynthesized compounds and to guide the design of more potent derivatives. mdpi.comnih.gov

For derivatives of this compound, a QSAR study would involve synthesizing a series of related compounds with varying substituents and measuring their biological activity for a specific target. Then, a set of molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. These descriptors can be constitutional, topological, electronic, or steric in nature. ijnrd.org Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov

A successful QSAR model can be used to predict the activity of new derivatives of this compound before they are synthesized, thus saving time and resources. nih.gov The model can also provide insights into the structural features that are important for activity, guiding the optimization of the lead compound. nih.gov

An example of a QSAR data table for a hypothetical series of this compound derivatives is shown below.

| Compound | R-group | LogP | Molecular Weight | pIC50 (Experimental) | pIC50 (Predicted) |

| 1 | -H | 3.1 | 322.2 | 6.2 | 6.1 |

| 2 | -CH3 | 3.5 | 336.2 | 6.5 | 6.4 |

| 3 | -Cl | 3.8 | 356.6 | 6.8 | 6.7 |

| 4 | -F | 3.2 | 340.2 | 6.4 | 6.3 |

Advanced Research Applications of 4 Bromo 3 2 Methoxyethoxy Aniline and Its Derivatives

Development of Fluorescent Chemosensors and Molecular Switches

Derivatives of bromoaniline are recognized for their potential in creating fluorescent chemosensors and molecular switches. By functionalizing the amino group of 4-Bromo-3-(2-methoxyethoxy)aniline, for example, through the formation of Schiff bases, it is possible to synthesize molecules that exhibit changes in their fluorescence properties upon binding to specific metal ions. This interaction can lead to a "turn-off" fluorescence quenching, which is a desirable characteristic for a sensor.

The design of such sensors often relies on the principle of photo-induced electron transfer (PET) or intramolecular charge transfer (ICT). The electronic properties of the this compound scaffold, with its electron-donating and withdrawing groups, can be finely tuned through chemical modification to create selective and sensitive detectors for various analytes.

Application in Molecular Memory Devices

The same principles that govern the function of molecular switches can be extended to the development of molecular memory devices. A molecule that can be reversibly switched between two stable states with distinct properties, such as a fluorescent "on" and "off" state, can theoretically be used to store binary information. The "write" and "erase" functions in such a system could be triggered by chemical inputs or light, leading to a change in the molecule's fluorescence.

For instance, a system based on a bromoaniline derivative could be designed where the addition of one chemical input turns the fluorescence off (writing a "0"), and a subsequent, different input restores the fluorescence (erasing or writing a "1"). Though still a nascent field of research, the foundational concepts are well-established, and intermediates like this compound are prime candidates for the synthesis of such advanced functional molecules.

Role in DNA and Protein Binding Studies (e.g., HSA-binding efficacy)

Substituted anilines and their derivatives are of significant interest in the study of interactions with biological macromolecules such as DNA and proteins. The binding of small molecules to Human Serum Albumin (HSA), the most abundant protein in blood plasma, is a critical factor in determining the pharmacokinetic profile of a drug.

Contribution to the Synthesis of Biologically Active Scaffolds (e.g., quinazolines, tubulin polymerization inhibitors)

One of the most significant and well-documented applications of substituted anilines is in the synthesis of biologically active heterocyclic compounds, particularly quinazolines. The quinazoline (B50416) scaffold is a core component of numerous therapeutic agents, including several kinase inhibitors used in cancer therapy. Kinases are enzymes that play a crucial role in cell signaling and proliferation, and their dysregulation is a hallmark of many cancers.

This compound is a valuable precursor for the synthesis of a variety of substituted quinazolines. The amino group provides a reactive handle for the construction of the quinazoline ring, while the bromo and methoxyethoxy substituents can be strategically utilized to modulate the biological activity and selectivity of the final compound. For example, these substituents can influence the binding of the molecule to the ATP-binding pocket of a target kinase.

Furthermore, certain quinazoline derivatives have been identified as inhibitors of tubulin polymerization. Tubulin is a key protein involved in cell division, and its inhibition is a validated strategy in cancer chemotherapy. The unique substitution pattern of this compound makes it an attractive starting material for the development of novel tubulin polymerization inhibitors with potentially improved efficacy and pharmacological properties.

Intermediate in the Production of Advanced Materials (e.g., dyes, specialty chemicals, polymers)

The chemical reactivity of this compound, particularly the presence of the bromo and amino groups, makes it a useful intermediate in the synthesis of a range of advanced materials. In the dye industry, aniline (B41778) derivatives are fundamental building blocks for azo dyes, which are known for their vibrant colors and diverse applications.

In the realm of materials science, this compound can be incorporated into polymeric structures to create materials with tailored properties. For example, it could be used to synthesize polymers with specific optical or electronic characteristics for use in coatings, films, or other specialty applications. The combination of the aromatic ring, the halogen atom, and the flexible ether linkage provides a unique molecular architecture for the design of novel polymers and specialty chemicals.

Green Chemistry Principles in the Synthesis and Processing of 4 Bromo 3 2 Methoxyethoxy Aniline

Atom Economy Maximization in Synthetic Routes

Atom economy is a fundamental concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. primescholars.com In an ideal, 100% atom-economical reaction, all atoms from the starting materials are found in the product, with no atoms wasted as byproducts. primescholars.com

The synthesis of 4-bromo-3-(2-methoxyethoxy)aniline involves several steps, each with its own atom economy. A plausible synthetic pathway could involve the etherification of a brominated aminophenol or the bromination of a methoxyethoxyaniline.

Substitution Reactions: Traditional substitution reactions, often used to introduce functional groups, tend to have lower atom economy because they generate leaving groups that become waste. For instance, in a Williamson ether synthesis to add the 2-methoxyethoxy group, a sodium phenoxide would react with 2-methoxyethyl chloride, producing sodium chloride as a stoichiometric byproduct. primescholars.com

Addition Reactions: In contrast, addition reactions are inherently 100% atom-economical as they involve the combination of all reactant atoms into a single product. While not always feasible, designing synthetic routes to maximize addition steps is a key green chemistry goal.

The calculation for percent atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Table 1: Theoretical Atom Economy for a Key Synthetic Step

| Reaction Type | Reactants | Desired Product | Byproduct(s) | Theoretical Atom Economy |

|---|---|---|---|---|

| Ether Synthesis (Substitution) | 4-Bromo-3-aminophenol, Sodium hydride, 1-bromo-2-methoxyethane | This compound | Sodium bromide, Hydrogen gas | < 100% |

| Bromination (Substitution) | 3-(2-methoxyethoxy)aniline, N-Bromosuccinimide (NBS) | This compound | Succinimide | < 100% |

As the table illustrates, substitution reactions, which are common in the synthesis of such aromatic compounds, inherently generate waste, leading to an atom economy of less than 100%. primescholars.com Green chemistry strategies focus on developing alternative routes, such as catalytic cycles, where atoms are used more efficiently. primescholars.comrsc.org

Reduction and Elimination of Hazardous Solvents and Reagents

A primary goal of green chemistry is to minimize or replace hazardous substances. In the synthesis of aromatic amines and their halogenated derivatives, this involves careful selection of solvents and reagents.

Solvents: Traditional syntheses often employ chlorinated solvents like dichloromethane (B109758) or polar aprotic solvents like dimethylformamide (DMF), which pose environmental and health risks. Greener alternatives include water, ethanol, or eco-friendly options like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources and is a safer alternative to tetrahydrofuran (B95107) (THF). chemicalbook.com Some modern approaches even strive for solvent-free conditions, which completely eliminates solvent waste. chemicalbook.commun.ca

Reagents: The bromination of anilines traditionally uses elemental bromine (Br₂), which is highly toxic, corrosive, and volatile. A greener alternative is N-bromosuccinimide (NBS), which is a solid and easier to handle. researchgate.netchemicalbook.com Other methods use combinations like ceric ammonium (B1175870) nitrate (B79036) and potassium bromide in an ethanol-water medium, further reducing hazard. researchgate.net For the protection of the aniline's amino group, acetic anhydride (B1165640) is often used, but greener methods may employ less hazardous reagents. researchgate.net

Table 2: Comparison of Traditional and Greener Solvents & Reagents

| Step | Traditional Reagent/Solvent | Hazard Profile | Greener Alternative | Advantage of Alternative |

|---|---|---|---|---|

| Bromination | Elemental Bromine (Br₂) | Toxic, corrosive, volatile | N-Bromosuccinimide (NBS) researchgate.net | Solid, easier to handle, less hazardous |

| Acetylation (Protection) | Acetic Anhydride | Corrosive, irritant | Acetonitrile with an alumina (B75360) catalyst researchgate.net | Milder and safer reagent system |

| Solvent for Reaction/Workup | Dichloromethane, THF | Carcinogen suspect, peroxide-forming | 2-Methyltetrahydrofuran (2-MeTHF) chemicalbook.com, Ethanol/Water researchgate.net | Reduced toxicity, renewable source (2-MeTHF) |

Waste Prevention and Byproduct Minimization Strategies

Waste prevention is a cornerstone of green chemistry, prioritizing the avoidance of waste generation over treatment or cleanup. This principle is closely linked to atom economy and the choice of reagents.

In a multi-step synthesis of a compound like this compound, waste is generated at each stage:

Byproduct Formation: As discussed under atom economy, substitution reactions generate stoichiometric byproducts (e.g., salts like sodium bromide or acids like hydrochloric acid) that must be separated and disposed of. primescholars.comresearchgate.net

Strategies to minimize waste include using catalytic reactions that can be run with high selectivity, thus reducing the formation of unwanted side products and simplifying purification. rsc.org Furthermore, choosing reagents that are incorporated into the product or generate benign byproducts (like water) is highly desirable. mun.ca

Energy Efficiency in Reaction Design (e.g., microwave assistance)

The energy requirements of chemical processes are a significant environmental and economic consideration. Green chemistry encourages conducting syntheses at ambient temperature and pressure whenever possible. When energy input is necessary, alternative energy sources like microwave irradiation are explored.

Microwave-assisted synthesis can offer substantial benefits over conventional heating methods (e.g., oil bath reflux):

Rapid Heating: Microwaves heat the reaction mixture directly and volumetrically, leading to much faster reaction times—often minutes instead of hours. mun.ca

Reduced Side Reactions: The shorter reaction times can minimize the formation of byproducts that may occur during prolonged heating.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating (Reflux) | Microwave-Assisted Synthesis | Benefit of Microwave |

|---|---|---|---|

| Reaction Time | Hours researchgate.net | Minutes mun.ca | Increased throughput, reduced energy cost |

| Heating Method | Conduction/Convection (slow, inefficient) | Direct dielectric heating (rapid, uniform) | Uniform heating, fewer thermal gradients |

| Side Products | Higher potential due to long reaction times | Often reduced | Higher product purity, easier workup |

Catalysis for Enhanced Reaction Selectivity and Efficiency

Catalysis is a powerful tool in green chemistry, enabling reactions with greater efficiency, selectivity, and under milder conditions. Catalysts increase the rate of a reaction without being consumed, allowing for small amounts to transform large quantities of reactants.

In the synthesis of substituted anilines, catalysts are crucial for:

Cross-Coupling Reactions: Palladium or copper catalysts are widely used in reactions like the Buchwald-Hartwig amination or Ullmann condensation to form carbon-nitrogen (C-N) or carbon-oxygen (C-O) bonds. These reactions are essential for constructing the ether linkage or potentially the aniline (B41778) structure itself from precursor molecules.

Enhanced Selectivity: Catalysts can direct a reaction to produce a specific isomer, which is critical in the synthesis of a multi-substituted benzene (B151609) ring like that in this compound. For example, a catalyst can ensure bromination occurs at the desired position (para to the amino group) with high selectivity, reducing the formation of other isomers and simplifying purification. researchgate.net

Avoiding Stoichiometric Reagents: Catalytic processes replace stoichiometric reagents that are often hazardous and generate significant waste. For example, a catalytic hydrogenation is a much greener method for reducing a nitro group to an amine compared to using stoichiometric metal-acid reductions. rsc.org

Table 4: Examples of Catalysis in Aniline Derivative Synthesis

| Reaction Type | Catalyst System | Purpose | Green Advantage |

|---|---|---|---|

| Heck Cross-Coupling | Palladium nanocrystals on covalent organic frameworks (COFs) chemicalbook.com | Formation of C-C bonds | High efficiency, catalyst can be recovered and reused |

| Suzuki Cross-Coupling | Pd(PPh₃)₄ nih.gov | Formation of C-C bonds with aryl boronic acids | High yields under specific conditions |

| Buchwald-Hartwig Amination | Palladium or Copper complexes | Formation of C-N bonds | High efficiency, avoids harsh traditional methods |

| Acetylation | Alumina researchgate.net | Protection of amine group | Replaces more hazardous reagents like acetic anhydride |

By leveraging catalysis, chemists can design synthetic pathways that are not only more efficient but also adhere more closely to the principles of waste prevention and hazard reduction. researchgate.net

Future Research Directions and Translational Potential for 4 Bromo 3 2 Methoxyethoxy Aniline

Novel Sustainable Synthetic Routes and Process Intensification

The development of environmentally benign and efficient methods for the synthesis of 4-Bromo-3-(2-methoxyethoxy)aniline is a critical first step towards its widespread utilization. Future research should focus on moving beyond traditional, often harsh, synthesis protocols for substituted anilines.

One promising avenue is the exploration of chemoenzymatic synthesis . Biocatalytic approaches, such as the use of nitroreductases for the reduction of a corresponding nitroaromatic precursor, offer mild reaction conditions, high chemoselectivity, and a reduced environmental footprint. nih.govacs.org The integration of such enzymatic steps into continuous flow processes can further enhance efficiency and scalability.

Process intensification through flow chemistry presents another significant opportunity. Continuous flow reactors offer superior control over reaction parameters, enhanced safety for handling potentially hazardous intermediates, and the potential for telescoped reactions, where multiple synthetic steps are performed in a continuous sequence without intermediate purification. nih.govacs.org Research in this area could lead to the development of a highly efficient, automated, and sustainable manufacturing process for this compound and its derivatives.

Exploration of Undiscovered Reactivity Patterns and Chemoselectivity

The interplay of the bromo, amino, and methoxyethoxy substituents on the aniline (B41778) ring presents a fascinating landscape for exploring novel reactivity and chemoselectivity. The electron-donating amino group strongly activates the ring towards electrophilic substitution, while the bromine atom and the ether linkage offer sites for various coupling and modification reactions.

Future investigations should systematically probe the directing effects of the existing substituents in a variety of chemical transformations. Understanding the regioselectivity of electrophilic aromatic substitution reactions will be crucial for the controlled introduction of new functional groups. The inherent nucleophilicity of the amino group also needs to be carefully managed to achieve chemoselective C-H functionalization of the aromatic ring over N-functionalization.

The bromine atom serves as a versatile handle for a range of cross-coupling reactions , such as Suzuki, Heck, and Buchwald-Hartwig aminations. Exploring the chemoselective coupling at the C-Br bond while preserving the other functional groups will be a key challenge and a gateway to a vast array of more complex molecules.

Development of Highly Targeted Functional Materials with Tunable Properties

The unique structural features of this compound make it an attractive monomer for the synthesis of novel functional polymers . Polyaniline and its derivatives are well-known for their interesting electronic and optical properties, with applications in sensors, organic electronics, and anti-corrosion coatings. nih.gov

The presence of the methoxyethoxy side chain could impart desirable properties to the resulting polymer, such as improved solubility in common organic solvents, which is often a limiting factor for the processability of polyanilines. This enhanced solubility would facilitate the fabrication of thin films and other material forms. Furthermore, the ether oxygen atoms in the side chain could act as coordination sites for metal ions, opening up possibilities for the development of novel ion sensors or catalytic materials .

The bromine atom provides a route for post-polymerization modification, allowing for the fine-tuning of the material's properties. For instance, the introduction of different functional groups via cross-coupling reactions could be used to modulate the polymer's conductivity, optical absorption, or sensing capabilities. Research in this area could lead to the development of materials with highly tailored properties for specific applications in organic electronics and sensor technology.

Integration into Multi-component Reaction Systems and Flow Chemistry

Multi-component reactions (MCRs) , where three or more reactants combine in a single step to form a complex product, offer a powerful tool for generating molecular diversity in an efficient and atom-economical manner. The aniline functionality in this compound makes it an ideal candidate for inclusion in various MCRs, such as the Ugi and Passerini reactions.

Future research should focus on designing novel MCRs that incorporate this bromo-alkoxy-aniline to rapidly generate libraries of complex molecules with potential biological or material science applications. The integration of these MCRs into flow chemistry systems would further enhance their efficiency and allow for the automated synthesis of compound libraries for high-throughput screening. nih.govacs.org This combination of MCRs and flow chemistry represents a powerful platform for accelerated drug discovery and materials development.

Advancements in Computational Prediction and High-Throughput Design

Computational chemistry and data-driven approaches are poised to play a pivotal role in accelerating the exploration of this compound's potential. Density Functional Theory (DFT) calculations can be employed to predict the molecule's electronic structure, reactivity, and spectroscopic properties. aljest.netacs.org This theoretical understanding can guide the rational design of experiments and help to elucidate reaction mechanisms.